
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea” is a chemical compound that contains a urea group attached to a benzyl group, which is further attached to a thiophene ring. The other attachment to the urea group is a cyclopentyl ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiophene derivatives are often synthesized through heterocyclization of various substrates . Urea derivatives can be synthesized through the reaction of an isocyanate with an alcohol or amine.Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to "1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea," shows their synthesis and assessment for antiacetylcholinesterase activity. This research highlights the compound's role in optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment (Vidaluc et al., 1995).
Cyclization Reactions for Heterocyclic Compound Synthesis
Gast et al. (1977) discuss cyclization reactions with 2-(β-styryl)benzylamines to yield 5-Phenyl-1H-2-benzazepines. This process involves the transformation of urea derivatives under specific conditions to produce heterocyclic compounds, which are significant in pharmaceutical synthesis and material science (Gast et al., 1977).
Anticancer Agent Synthesis
Research by Gaudreault et al. (1988) on 1-Aryl-3-(2-chloroethyl) ureas demonstrates the synthesis of compounds derived from 4-phenylbutyric acid and alkylanilines. These synthesized compounds were evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating the role of such urea derivatives in developing potential anticancer agents (Gaudreault et al., 1988).
Molecular Devices and Complexation Studies
Lock et al. (2004) explored the complexation of stilbene derivatives with cyclodextrin, leading to the self-assembly of molecular devices. This study illustrates the use of urea-linked cyclodextrin in the formation of binary complexes, showcasing the application of urea derivatives in the development of advanced molecular systems with potential applications in nanotechnology and molecular electronics (Lock et al., 2004).
Experimental and Theoretical Characterization
A study by Lestard et al. (2015) on 1-Benzyl-3-furoyl-1-phenylthiourea provides insights into the compound's characterization through vibrational spectroscopy, NMR, and elemental analysis. The research offers a deep understanding of the compound's structural and electronic properties, contributing to the knowledge base for designing more efficient and targeted therapeutic agents (Lestard et al., 2015).
Mechanism of Action
properties
IUPAC Name |
1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-15-6-2-3-7-15)18-11-13-5-1-4-8-16(13)14-9-10-21-12-14/h1,4-5,8-10,12,15H,2-3,6-7,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTFYFCKMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

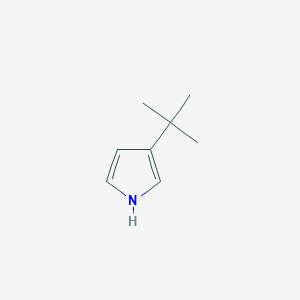

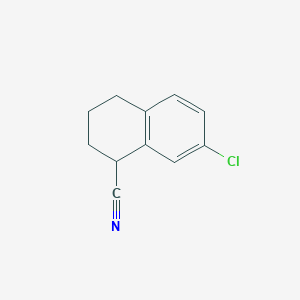
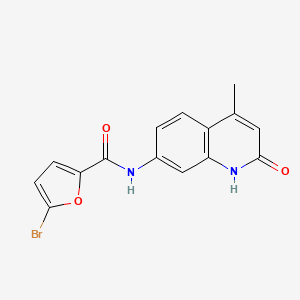
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)

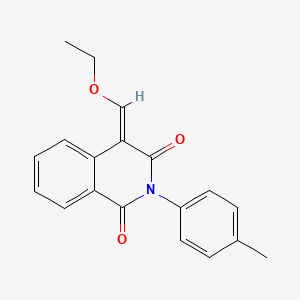
![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)

![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)
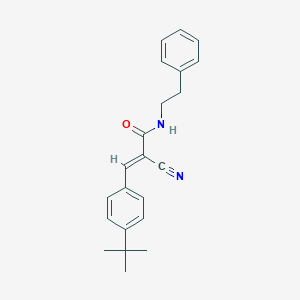
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)